2-Phenyl-1,3-dioxolane
Overview
Description
2-Phenyl-1,3-dioxolane is an organic compound with the molecular formula C9H10O2. It is a cyclic acetal derived from the reaction of benzaldehyde and ethylene glycol. This compound is known for its stability and is often used as a protecting group for carbonyl compounds in organic synthesis .
Mechanism of Action
Target of Action
It is known that 1,3-dioxolanes, the class of compounds to which 2-phenyl-1,3-dioxolane belongs, are often used as protective groups in organic synthesis . They can protect carbonyl compounds from various reactions, suggesting that their primary targets could be enzymes or other molecules that interact with carbonyl groups .
Mode of Action
The mode of action of this compound involves its interaction with its targets, likely through the formation of a protective layer around the carbonyl group . This prevents the carbonyl group from undergoing unwanted reactions during the synthesis process . The exact changes that result from this interaction are dependent on the specific context of the synthesis.
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role as a protective group in organic synthesis . By protecting carbonyl groups, this compound can influence the course of a synthetic reaction, directing it towards the desired product . The downstream effects of this action include the successful synthesis of the target molecule without interference from side reactions.
Pharmacokinetics
Given its use in organic synthesis, it is likely that these properties would be significantly influenced by the specific context of its use, including factors such as the presence of other compounds and the conditions of the reaction .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in organic synthesis. By acting as a protective group for carbonyl compounds, this compound allows for the successful synthesis of target molecules without interference from side reactions .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions of the reaction in which it is used, such as temperature and pH, as well as the presence of other compounds . For example, the presence of a Brönsted or a Lewis acid catalyst is necessary for the formation of 1,3-dioxolanes from carbonyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyl-1,3-dioxolane can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include p-toluenesulfonic acid and sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Continuous removal of water using a Dean-Stark apparatus or molecular sieves is employed to ensure high yields. The use of Lewis acids like zirconium tetrachloride can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: RMgX, RLi
Major Products Formed:
Oxidation: Benzaldehyde
Reduction: Corresponding alcohols
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Phenyl-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds to prevent unwanted reactions during multi-step syntheses.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of polymers and as a solvent in various industrial processes.
Comparison with Similar Compounds
1,3-Dioxane: Another cyclic acetal but with a six-membered ring, offering different stability and reactivity profiles.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, used in different chemical contexts.
2-Benzyl-1,3-dioxolane: A derivative with a benzyl group, used in specific synthetic applications.
Uniqueness: 2-Phenyl-1,3-dioxolane is unique due to its optimal balance of stability and reactivity, making it a preferred choice for protecting carbonyl groups in complex organic syntheses. Its ability to form stable cyclic structures while being easily removable under mild conditions sets it apart from other protecting groups .
Properties
IUPAC Name |
2-phenyl-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYINTWKRUWVLBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239479 | |
Record name | 2-Phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936-51-6 | |
Record name | 2-Phenyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-1,3-dioxolane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97528 | |
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Record name | 2-Phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Phenyl-1,3-dioxolane?
A1: The molecular formula of this compound is C9H10O2, and its molecular weight is 150.17 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Several spectroscopic methods are helpful for characterizing this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR provide detailed information about the structure and environment of the hydrogen and carbon atoms in the molecule. [, ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []
Q3: What is the common synthetic route to obtain this compound?
A3: this compound is typically synthesized by the acid-catalyzed condensation reaction between benzaldehyde and ethylene glycol. [, , ]
Q4: Can other catalysts besides traditional acids be used in the synthesis of this compound and related acetals?
A4: Yes, researchers have explored various alternative catalysts for acetal and ketal synthesis, including:
- Heteropoly acids: These have been supported on materials like activated carbon [, ] and titanium dioxide [] for catalytic acetal/ketal formation.
- Tungstophosphoric acid: Supported on silica-coated magnetite nanoparticles, it effectively catalyzes glycerol acetalization with benzaldehyde. []
- Ionic Liquids: Acidic ionic liquids have demonstrated excellent activity in promoting the condensation of glycerol with benzaldehyde to form cyclic acetals, including this compound derivatives. []
Q5: Is the formation of the acetal reversible, and what implications does that have for synthesis?
A5: Yes, the acid-catalyzed formation of this compound from benzaldehyde and ethylene glycol is reversible. [] This reversibility means reaction conditions need to be optimized to favor product formation. Water removal from the reaction mixture, often achieved using a Dean-Stark apparatus or by using a water-scavenging agent, is crucial to drive the equilibrium towards the acetal product.
Q6: Can this compound undergo ring-opening reactions?
A6: Yes, this compound can undergo ring-opening reactions under specific conditions. For example:
- Acidic Hydrolysis: In an acidic aqueous solution, this compound can be hydrolyzed back to benzaldehyde and ethylene glycol. []
- Reductive Opening: Naphthalene-catalyzed lithiation enables the reductive opening of 2-Phenyl-1,3-dioxolanes, offering synthetic routes to various compounds. []
- Ring-Opening Allylation: this compound reacts with allylsilanes in the presence of solid acid catalysts like silica–alumina or H+-montmorillonite, leading to the formation of homoallyloxyalcohols or 1,2-bis(homoallyloxy)ethanes. []
Q7: How does deuterium substitution affect the reactivity of this compound in oxidation reactions?
A7: Replacing hydrogen atoms with deuterium at the acetal carbon of this compound leads to a decrease in the rate constants for both ozonolysis and oxidation by oxygen. This kinetic isotope effect indicates that the C-H bond adjacent to the two oxygen atoms in the dioxolane ring is significantly involved in the rate-determining step of these oxidation reactions. []
Q8: What are some applications of this compound?
A8: this compound and its derivatives have found applications in various fields:
- Organic Synthesis: It serves as a protecting group for carbonyl functionalities in multi-step organic synthesis. []
- Polymer Chemistry: Derivatives like (this compound-4-yl)methyl methacrylate are used as monomers in the synthesis of polymers and copolymers. [, , , , , , ]
- Pharmaceutical Chemistry: Substituted 2-Phenyl-1,3-dioxolanes are investigated for their potential antifungal properties. []
- Tandem Catalysis: this compound acts as a model compound for studying tandem catalytic reactions, such as hydrolysis-reduction sequences, using novel nanocomposite catalysts containing palladium nanoparticles embedded in polystyrene sulfonic acid. []
Q9: How do the properties of copolymers containing (this compound-4-yl)methyl methacrylate (PDMMA) vary?
A9: The properties of PDMMA copolymers are influenced by the comonomer used and its ratio in the copolymer.
- Glass transition temperature (Tg): PDMMA copolymers exhibit a range of Tg values depending on the comonomer and composition, impacting their flexibility and thermal properties. For instance, Tg varies from 130-138 °C for MMA copolymers, 100-134 °C for EMA copolymers, and 63-122 °C for BMA copolymers. []
- Thermal Stability: Thermogravimetric analysis (TGA) reveals that the thermal decomposition of PDMMA copolymers occurs in two main stages within the temperature range of 270-450 °C. The kinetic parameters, such as activation energy, also vary depending on the copolymer composition. []
Q10: How is computational chemistry employed in the study of this compound and its derivatives?
A10: Computational methods contribute to understanding the properties and behavior of these compounds:
- Structural Optimization: Quantum mechanical (QM) calculations can be used to determine the most stable conformations of this compound derivatives. []
- Electronic Properties: QM methods can provide insights into electronic properties like electron density distribution, dipole moments, and frontier molecular orbitals, which are crucial for understanding reactivity and interactions. []
- Structure-Activity Relationship (SAR): Computational modeling and QSAR studies can be employed to explore the relationship between the structure of this compound derivatives and their biological activities, such as antifungal activity. This information is valuable for designing new and more potent derivatives. []
Q11: How do structural modifications on the this compound scaffold affect its properties?
A11: Various structural modifications on the this compound scaffold can significantly impact its chemical and biological properties:
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